![molecular formula C12H17N3O4S B153118 Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-87-8](/img/structure/B153118.png)
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Descripción general
Descripción
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is an important organic compound that has numerous applications in the fields of scientific research and laboratory experimentation. This compound is a derivative of pyrrolo[3,4-D]pyrimidine, a heterocyclic compound that is composed of five atoms of carbon and nitrogen. This compound has a variety of uses due to its unique structure and properties. Its wide range of applications include synthesis and purification of organic compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Interactions
One area of research involves the interaction and synthesis of pyrrolopyrimidine derivatives, providing insights into novel synthetic routes and the formation of potentially biologically active compounds. For instance, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and glycine esters in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and various cyclization products, including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This study illustrates the potential for synthesizing new biologically relevant compounds from pyrrolopyrimidine derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Crystal Structure and Molecular Analysis
Research on the crystal and molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveals insights into their chemical properties and potential applications. The X-ray crystallographic analysis of these compounds provides valuable information on their molecular and crystal structure, which is crucial for understanding their reactivity and stability (Çolak, Karayel, Buldurun, & Turan, 2021).
Potential Pharmaceutical Applications
Derivatives of pyrrolopyrimidine have been explored for their potential pharmaceutical applications, including the synthesis of novel antifolate compounds and nucleoside analogues. These compounds show promise in various therapeutic areas, highlighting the importance of pyrrolopyrimidine derivatives in drug development. For example, the synthesis of LY288601, a pyrrolo[2,3-d]pyrimidine-based antifolate compound, demonstrates the compound's significance in the context of cancer research and treatment (Barnett & Wilson, 1993).
Propiedades
IUPAC Name |
tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHKZXFLURWFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593814 | |
| Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-87-8 | |
| Record name | 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
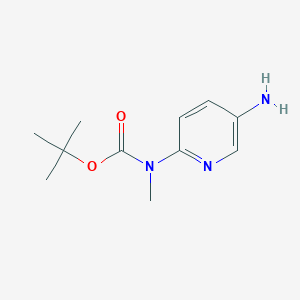

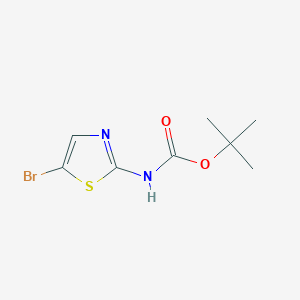

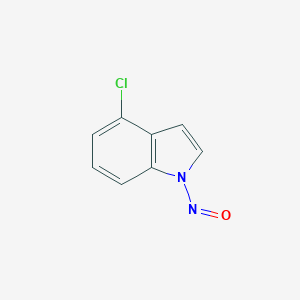
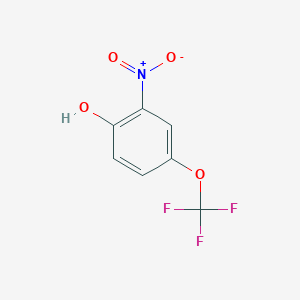
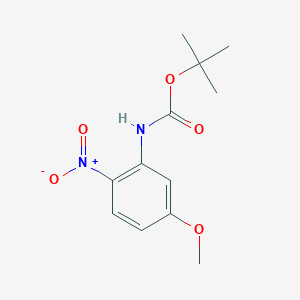
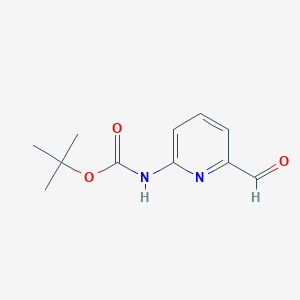

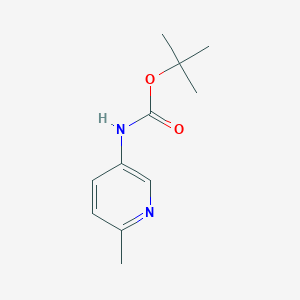
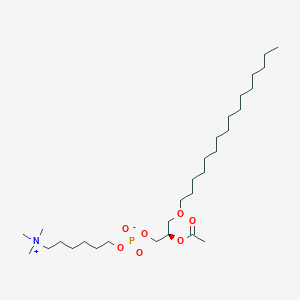
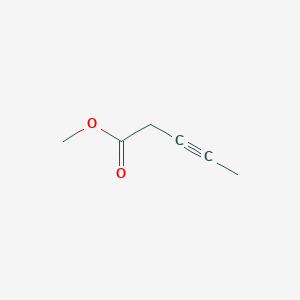

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
